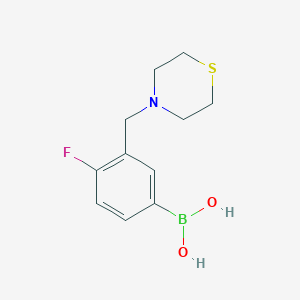

4-Fluoro-3-(thiomorpholinomethyl)phenylboronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“4-Fluoro-3-(thiomorpholinomethyl)phenylboronic acid” is a chemical compound with the CAS Number: 1228594-54-4 . It’s related to the family of boronic acids, which are commonly used in organic synthesis . Boronic acids are mild Lewis acids which are generally stable and easy to handle .

Chemical Reactions Analysis

Boronic acids, including “this compound”, are often used as reactants in coupling reactions . They can react with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . They are also used in the Suzuki coupling reaction .Aplicaciones Científicas De Investigación

Antiproliferative Potential in Oncology

Phenylboronic acid and benzoxaborole derivatives, including those related to 4-Fluoro-3-(thiomorpholinomethyl)phenylboronic acid, have demonstrated significant antiproliferative and proapoptotic properties in cancer cells. Studies have shown that certain compounds within this group can induce cell cycle arrest and apoptosis in A2780 ovarian cancer cells, highlighting their potential as novel anticancer agents (Psurski et al., 2018).

Spectroscopy and Sensor Development

Investigations into the adsorption mechanism of phenylboronic acids have utilized spectroscopic techniques, including Fourier-transform infrared absorption (FT-IR), Fourier-transform Raman (FT-Raman), and surface-enhanced Raman spectroscopy (SERS). These studies offer insights into the structural influences on the adsorption behavior of phenylboronic acids on surfaces, which is critical for the development of sensors and other analytical tools (Piergies et al., 2013).

Glucose Sensing

A novel monomer, 3,4-ethylenedioxythiophene bearing a fluoro-containing phenylboronic acid, was synthesized for enzyme-free glucose sensing at physiological conditions. This development is pivotal for non-enzymatic glucose sensors, highlighting the potential of phenylboronic acids in medical diagnostics and monitoring (Bao et al., 2021).

Antifungal Applications

Certain phenylboronic acids, including isomeric fluoro-2-formylphenylboronic acids, have shown efficacy against fungal strains such as Aspergillus, Fusarium, Penicillium, and Candida. This suggests their utility in developing new antifungal treatments and highlights the importance of structural variations in enhancing biological activity (Borys et al., 2019).

Material Science and Synthesis

The synthesis and characterization of derivatives involving this compound have been explored for their potential applications in material science. For instance, the creation of new building blocks for silicon-containing drugs demonstrates the versatility of phenylboronic acids in synthetic chemistry and drug development (Troegel et al., 2009).

Mecanismo De Acción

Target of Action

It’s known that phenylboronic acids, which this compound is a derivative of, are commonly used in organic synthesis . They are mild Lewis acids and are generally stable and easy to handle .

Mode of Action

Phenylboronic acids are known to be used as reactants in coupling reactions . They interact with their targets through the boron atom, which is sp2-hybridized and contains an empty p-orbital .

Biochemical Pathways

Phenylboronic acids are known to be involved in Suzuki coupling reactions , which are used to form carbon-carbon bonds and can affect various biochemical pathways.

Pharmacokinetics

Phenylboronic acid, for instance, is soluble in most polar organic solvents and is poorly soluble in hexanes and carbon tetrachloride .

Result of Action

Phenylboronic acids are known to be used in the synthesis of biologically active compounds .

Action Environment

The action, efficacy, and stability of 4-Fluoro-3-(thiomorpholinomethyl)phenylboronic acid can be influenced by various environmental factors. For instance, phenylboronic acids are known to form hydrogen-bonded networks, which can be influenced by the surrounding environment .

Propiedades

IUPAC Name |

[4-fluoro-3-(thiomorpholin-4-ylmethyl)phenyl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15BFNO2S/c13-11-2-1-10(12(15)16)7-9(11)8-14-3-5-17-6-4-14/h1-2,7,15-16H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFBFMFNCGUWHTM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)CN2CCSCC2)(O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15BFNO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.